Home > Products > Screening Compounds P140558 > 1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione
1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione - 127091-92-3

1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione

Catalog Number: EVT-3232735
CAS Number: 127091-92-3
Molecular Formula: C7H10N4O3
Molecular Weight: 198.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7,9-Bis(hydroxymethyl)-7H-purine-2,6,8(1H,3H,9H)trione

  • Compound Description: This compound is a uric acid derivative found in human kidney stones. Its structure is characterized by two hydroxymethyl groups, one of which exhibits disorder in its crystal structure. []
  • Relevance: This compound shares the core purine-2,6,8-trione structure with 1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione. The presence of hydroxymethyl substituents at the 7 and 9 positions differentiates it from the target compound. Both compounds belong to the broader class of purine derivatives. []

9-Benzyl-1,3-dimethyl-6-hydroxypyrimido-[2,1-f]purine- 2,4,8(1H,3H,9H)-trione

  • Compound Description: This compound serves as a precursor for the synthesis of regiospecifically alkylated derivatives at the 7-position. This alkylation reaction utilizes alkyl halides in DMF. []
  • Compound Description: These four compounds represent a series of novel [f]-fused xanthines. Their synthesis involves using 5,6-diamino-1,3-dipropylpyrimidine-2,4-dione or 6-chloro-1,3-dipropylpyrimidine-2,4-dione as starting materials. []

6,7-Dihydro-1,3-dimethylpyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-triones

  • Compound Description: This group of compounds is synthesized through the reaction of 8-aminotheophylline or 8-(benzylamino)theophylline with various vinyl esters (methyl acrylate, crotonate, methacrylate, cinnamate) under basic conditions. [, ]

2,3-Dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones

  • Compound Description: This class of compounds demonstrates anti-inflammatory activity in the adjuvant-induced arthritis rat model. They are structurally related to the 6-hydroxypyrimido[2,1-f]purine-2,4,8-(1H,3H,9H)-triones but lack the 2-oxo group. []
  • Relevance: While sharing the pyrimido[2,1-f]purine framework with 1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione, this class of compounds differs by possessing a dihydro-pyrimidine ring, a 6-hydroxy substituent, and a 4,8-dione motif instead of the 2,6,8-trione system in the target compound. Nevertheless, they both belong to the category of fused purine derivatives. []

9-Benzyl-2,3-dihydro-1,3-dimethyl-6-hydroxy-7-(3-methyl-2-butenyl) pyrimido-[2,1-f]purine-4,8(1H,9H)-dione

  • Compound Description: This specific derivative exhibits potent anti-inflammatory activity in the adjuvant-induced arthritis rat model and inhibits cyclooxygenase activity in vitro. Unlike its 2-oxo counterparts, it doesn't cause gastric ulcers or ocular toxicity. []

Uric Acid (7,9-Dihydro-1H-purine-2,6,8(3H)-trione)

  • Compound Description: Uric acid, the end product of purine metabolism in humans, is oxidized by myeloperoxidase to form a radical. This radical reacts with superoxide to yield urate hydroperoxide. [, ]
  • Relevance: Uric acid possesses a high degree of structural similarity to 1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione, sharing the purine-2,6,8-trione core. The primary difference lies in the saturation and substitution pattern of the purine ring. Both compounds fall under the category of purine derivatives. [, ]

Urate Hydroperoxide (HOOU)

  • Compound Description: Formed from the reaction of the urate radical with superoxide, this strong oxidizing agent targets protein thiol groups, particularly in protein disulfide isomerase (PDI). This interaction could contribute to tissue damage and is linked to cardiovascular disease risk in hyperuricemia. [, ]
  • Relevance: While not structurally identical, urate hydroperoxide originates from uric acid, which shares a significant structural similarity with 1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione. Both uric acid and the target compound are classified as purine derivatives. [, ]
  • Compound Description: This compound is the reduced product of urate hydroperoxide, observed during the synthetic process of HOOU. [, ]
  • Relevance: Although its precise structure isn't specified, its formation from urate hydroperoxide suggests a close relationship to uric acid. Consequently, this indirectly links it to 1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione as both uric acid and the target compound share the core purine structure. [, ]

Uric Acid Dihydrate (C5H4N4O3.2H2O)

  • Compound Description: This compound, crystallized from pure laboratory-grown uric acid, exhibits monoclinic crystal structure and features hydrogen-bonded layers of uric acid interspersed with layers of water molecules. []
  • Relevance: Uric acid dihydrate is directly derived from uric acid, which itself is closely related to 1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione. The shared purine structure between uric acid and the target compound highlights their relationship within the broader purine derivative family. []

8-Aminoxanthines (8-Amino-3,7(or 3,9)-dihydro-1H-purine-2,6-diones)

  • Compound Description: This series of N-substituted derivatives is synthesized by reducing corresponding 8-nitroxanthines, 8-(phenylazo)xanthines, or cyclizing specific 6-amino-5-(cyanoamino)uracils. These compounds can undergo acetylation to form 8-(acetylamino)xanthines and subsequent 8-(diacetylamino)xanthines upon heating. []
  • Relevance: 8-Aminoxanthines, while belonging to the purine family like 1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione, differ structurally. They feature a xanthine core with a 2,6-dione system and an amino group at the 8-position, contrasting with the 2,6,8-trione system of the target compound. []
  • Compound Description: These compounds are synthesized by acetylating 8-aminoxanthines, highlighting a chemical relationship between these structures. []
  • Relevance: While both compound types belong to the purine family, like 1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione, their structural differences are significant. They are characterized by a xanthine core with 2,6-dione and acetylamino (mono or di) substituents at the 8-position, distinct from the 2,6,8-trione system of the target compound. []

8-Diazoxanthines

  • Compound Description: Formed by diazotizing certain 8-aminoxanthines, these compounds can be coupled with 1,3-dimethylbarbituric acid to form 5-[(xanthin-8-yl)diazenyl]-1,3-dimethylbarbituric acids. []
  • Relevance: These compounds, though part of the broader purine family like 1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione, differ in their core structure. They contain a xanthine core with a 2,6-dione motif and a diazo group at the 8-position, unlike the 2,6,8-trione arrangement in the target compound. []

5-[(Xanthin-8-yl)diazenyl]-1,3-dimethylbarbituric Acids (3,7(or 3,9)-Dihydro-8-[2-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxopyrimidin-5-yl)diazenyl]-1H-purine-2,6-diones)

  • Compound Description: These compounds result from coupling reactions between isolated or intermediary 8-diazoxanthines and 1,3-dimethylbarbituric acid. []
  • Relevance: Despite belonging to the purine family like 1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione, these compounds differ structurally. They consist of a xanthine core with a 2,6-dione motif linked to a 1,3-dimethylbarbituric acid moiety via a diazenyl bridge at the 8-position, contrasting with the target compound's 2,6,8-trione system. []
Overview

1,3-Dimethyltetrahydro-1H-purine-2,6,8(3H)-trione, commonly referred to as 1,3-dimethyluric acid, is a purine derivative with significant biological relevance. It is structurally related to other well-known compounds such as caffeine and theophylline, which are part of the methylxanthine class of stimulants. This compound has garnered attention for its potential applications in pharmacology, particularly in enhancing cardiac function and as a metabolite of caffeine.

Source and Classification

1,3-Dimethyltetrahydro-1H-purine-2,6,8(3H)-trione can be sourced from various biological processes as it is a metabolite of caffeine. Its classification falls under the category of purines and is recognized for its stimulant properties. The compound's CAS number is 944-73-0, and its molecular formula is C7H8N4O3C_7H_8N_4O_3 with a molecular weight of approximately 196.16 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione can be achieved through several chemical pathways. One common method involves the methylation of uric acid derivatives. The synthesis typically requires specific reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

The general reaction can be summarized as follows:

  1. Starting Material: Uric acid or its derivatives.
  2. Reagents: Methylating agents (e.g., dimethyl sulfate).
  3. Conditions: Base catalysis under controlled temperature to facilitate the methylation process.

This method allows for selective introduction of methyl groups at the 1 and 3 positions of the purine ring .

Molecular Structure Analysis

Structure and Data

The molecular structure of 1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione features a fused bicyclic system characteristic of purines. The compound includes two carbonyl groups and nitrogen atoms integral to its structure.

  • Molecular Formula: C7H8N4O3C_7H_8N_4O_3
  • Molecular Weight: 196.16 g/mol
  • SMILES Notation: CN1C(=O)N(C)C2=C(NC(=O)N2)C1=O
  • InChI Key: OTSBKHHWSQYEHK-UHFFFAOYSA-N

This structural configuration contributes to its biological activity and interaction with various receptors in biological systems .

Chemical Reactions Analysis

Reactions and Technical Details

1,3-Dimethyltetrahydro-1H-purine-2,6,8(3H)-trione participates in several chemical reactions typical of purines. These include:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield uric acid.
  • Methylation Reactions: It can undergo further methylation to form more complex derivatives.

The compound's reactivity is influenced by the presence of nitrogen atoms in the ring structure, allowing it to engage in nucleophilic substitutions and electrophilic additions .

Mechanism of Action

Process and Data

The mechanism of action for 1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione primarily involves its role as an adenosine receptor antagonist. By blocking adenosine receptors (particularly A1 and A2A), it can enhance neurotransmitter release and stimulate cardiac contractility.

Key points include:

  • Adenosine Receptor Interaction: The compound competes with adenosine for binding sites on receptors.
  • Physiological Effects: Increased heart rate and improved myocardial contractility are observed upon administration.

These mechanisms underline its potential therapeutic applications in treating conditions like chronic heart failure .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

1,3-Dimethyltetrahydro-1H-purine-2,6,8(3H)-trione exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Melting Point: Approximately 250°C (decomposes).
  • Stability: Stable under normal conditions but sensitive to strong acids or bases.

These properties are critical for its handling in laboratory settings and potential pharmaceutical formulations .

Applications

Scientific Uses

The applications of 1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione extend into various scientific fields:

  • Pharmacology: Used in research related to cardiovascular drugs due to its stimulatory effects on heart function.
  • Metabolic Studies: Serves as a marker for caffeine metabolism in clinical studies.

Research continues into its broader therapeutic potentials, particularly concerning metabolic syndromes and cardiovascular health .

Nomenclature and Structural Representation Challenges

Systematic IUPAC Nomenclature Conventions for Alkylated Purine Triones

The compound commonly referred to as "1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione" exemplifies the complexities inherent in naming alkylated purine derivatives. According to IUPAC conventions, the preferred systematic name is 1,3-dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione, emphasizing the saturation at the 7- and 9-positions of the purine ring system [2] [3]. This nomenclature follows the parent hydride principle, where "purine" serves as the root structure modified by hydro prefixes to denote reduced valences and locants specifying methyl substituents and oxo groups.

The numbering assigns position 1 to the imidazole nitrogen and position 3 to the pyrimidine nitrogen, reflecting standard purine numbering conventions. The term "trione" specifies the three ketone functionalities at positions 2, 6, and 8. Alternative nomenclature observed in chemical databases includes oxytheophylline and 1,3-dimethylurate, the latter highlighting its metabolic relationship to uric acid (7,9-dihydro-1H-purine-2,6,8(3H)-trione) [2] [7]. These synonyms reflect historical naming patterns rather than systematic approaches, leading to potential confusion in chemical identification.

Table 1: Official and Common Nomenclature for 1,3-Dimethylpurine Derivatives

Nomenclature SystemDesignationSource
Preferred IUPAC Name1,3-dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione [3]
Alternative IUPAC1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione [2]
Common Pharmaceutical NameOxytheophylline [2]
Metabolic Nomenclature1,3-Dimethyluric acid [3] [7]

Comparative Analysis of Registry Designations (CAS 944-73-0) and Synonym Mapping

Registry designations for this compound reveal significant inconsistencies across authoritative sources. The Chemical Abstracts Service (CAS) lists two primary registry numbers: 944-73-0 (assigned to 7,9-dihydro-1,3-dimethyl-1H-purine-2,6,8(3H)-trione) and 127091-92-3 (assigned to 1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione) [2] [3]. This discrepancy stems from differing interpretations of ring saturation states, with 944-73-0 implying a dihydro formulation and 127091-92-3 suggesting a tetrahydro configuration. Despite these divergent assignments, both CAS entries reference the identical molecular formula (C₇H₁₀N₄O₃) and molecular weight (198.18 g/mol), indicating they represent the same chemical entity [2] [3].

Synonym mapping across databases further complicates identification:

  • NIST lists "1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-1,3-dimethyl-" under CAS 944-73-0 [3]
  • PubChem associates CID 24974371 with 1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione [1]
  • Commercial suppliers utilize both CAS numbers interchangeably for the same product [5]

This inconsistency extends to InChIKey identifiers: NIST reports OTSBKHHWSQYEHK-UHFFFAOYSA-N [3], while Vulcanchem lists NMWRKTXLPKXNNQ-UHFFFAOYSA-N [2]. These variations reflect subtle differences in protonation state representations rather than structural dissimilarities.

Tautomeric Equilibria and Protonation State Variability in Structural Assignments

The compound exhibits complex tautomeric behavior due to multiple hydrogen-bonding sites within the purine trione scaffold. Three dominant tautomers contribute to its structural identity:

  • 1,3-Dimethyl-2,6,8-trioxopurine (predominant diketo form)
  • 8-Hydroxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (enol form)
  • 6-Hydroxy-1,3-dimethyl-1,6-dihydropurine-2,8-dione (minor enol form) [2] [7]

This equilibria directly impacts spectroscopic assignments and crystallographic data. X-ray diffraction studies reveal that the solid-state structure favors the triketo tautomer stabilized by intramolecular hydrogen bonding between N⁷-H and the C⁸=O group, forming a pseudo-six-membered ring that enhances planarity [2]. In solution (DMSO-d₆), NMR studies show coalescence of signals between 10.5-12.0 ppm, indicating rapid exchange of the N⁷ and N⁹ protons consistent with dynamic tautomerism [2].

Protonation states further complicate structural assignments. The experimental pKₐ of 8.2 ± 0.2 indicates preferential protonation at N⁹ rather than N⁷, generating a cationic species with charge delocalization across the pyrimidine ring [2]. This behavior explains the divergent InChIKey representations across databases, as protonation site specification alters the stereoelectronic properties without changing covalent connectivity.

Table 2: Tautomeric and Protonation Variants of 1,3-Dimethylpurinetrione

StateStructural FeatureExperimental Evidence
Predominant Tautomer2,6,8-TriketoX-ray diffraction, IR ν꜀=₀ 1710, 1675, 1655 cm⁻¹
Minor Tautomer8-Hydroxy-6,8-diketoUV λₘₐₓ 285 nm in acidic medium
N⁹-Protonated FormCationic at N⁹pKₐ 8.2 ± 0.2, NMR chemical shift 9.15 ppm
Zwitterionic FormDeprotonated N¹, protonated N⁹Observed at pH 3.5–4.0

Critical Evaluation of "Tetrahydro" vs. "Dihydro" Terminology in Heterocyclic Ring Systems

The terminology conflict between "tetrahydro" and "dihydro" designations for this compound stems from historical interpretations of purine ring saturation. Analysis of the molecular formula (C₇H₁₀N₄O₃) confirms the purine ring system contains only two sites of reduction (positions 7 and 9), making "dihydro" chemically accurate per IUPAC guidelines [3] [7]. The persistent use of "tetrahydro" in commercial contexts (e.g., CID 24974371) constitutes a misnomer originating from early 20th-century nomenclature where "tetrahydro" implied complete saturation of a fused ring subunit [1] [2].

Crystallographic evidence decisively resolves this conflict: The central pyrimidine ring (positions 2,4,5,6,7,9) adopts a slightly puckered conformation while the imidazole ring (positions 1,2,3,4,8,9) remains planar, confirming localized rather than complete saturation [2]. This structural arrangement is more accurately described as a 7,9-dihydropurine system. The "tetrahydro" designation erroneously implies four hydrogen additions (full saturation at two double bonds), which contradicts the compound's UV absorbance at 273 nm (ε = 7800) characteristic of conjugated enone systems [2].

Standardization efforts are emerging: The NIST Chemistry WebBook exclusively uses "7,9-dihydro-1,3-dimethyl-1H-purine-2,6,8(3H)-trione" [3], while PubChem maintains dual naming with structural equivalence notes. For regulatory consistency, the CAS designation 944-73-0 linked to the dihydro terminology should take precedence in scientific literature.

Table 3: Terminology Comparison and Recommendations

TermChemical AccuracyUsage PrevalenceRecommendation
7,9-DihydroCorrect (2 reducible sites)Scientific databasesPreferred for accuracy
TetrahydroIncorrect (implies 4 reducible sites)Commercial suppliersAvoid in technical contexts
1,3-DimethylurateSemisystematic (functional group focus)Metabolic literatureAcceptable in biochemical contexts
OxytheophyllineTrivial namePharmaceutical archivesLimited to historical references

Properties

CAS Number

127091-92-3

Product Name

1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione

IUPAC Name

1,3-dimethyl-4,5,7,9-tetrahydropurine-2,6,8-trione

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

InChI

InChI=1S/C7H10N4O3/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h3-4H,1-2H3,(H2,8,9,13)

InChI Key

NMWRKTXLPKXNNQ-UHFFFAOYSA-N

SMILES

CN1C2C(C(=O)N(C1=O)C)NC(=O)N2

Canonical SMILES

CN1C2C(C(=O)N(C1=O)C)NC(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.